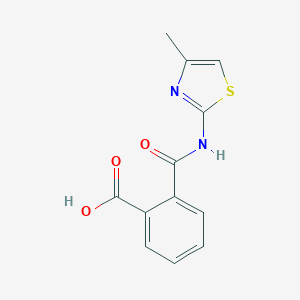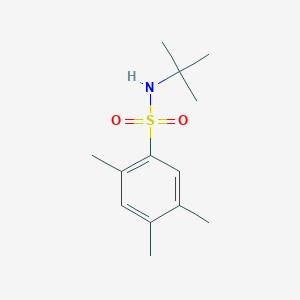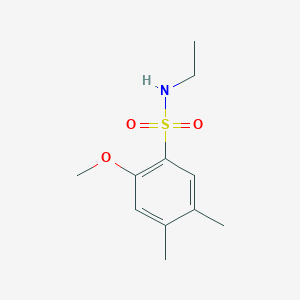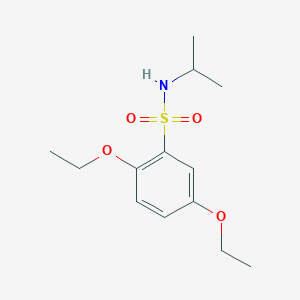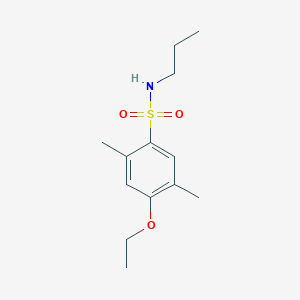![molecular formula C12H17NO4S B225480 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine, also known as DMSPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. DMSPP is a sulfonamide-based compound that contains a pyrrolidine ring and two methoxy groups attached to the phenyl ring. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine involves the binding of the compound to the active site of carbonic anhydrase, thereby inhibiting its activity. The sulfonamide group of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine is believed to play a crucial role in this process, as it forms a stable complex with the zinc ion present in the active site of the enzyme.
Biochemical and Physiological Effects:
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has been shown to have various biochemical and physiological effects, particularly in the regulation of pH in the body. The inhibition of carbonic anhydrase by 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine leads to a decrease in the production of bicarbonate ions, which are essential for the buffering of acid in the body. This, in turn, leads to a decrease in the pH of the blood and other body fluids.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields with high purity. It has also been shown to be a potent inhibitor of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of using 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine in lab experiments is that it may not accurately mimic the effects of other sulfonamide-based compounds in vivo, as the mechanism of action of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine may differ from that of other sulfonamides.
Zukünftige Richtungen
There are several future directions for the study of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine and its potential applications in various fields. One area of research involves the development of new sulfonamide-based compounds that can selectively target specific isoforms of carbonic anhydrase, thereby reducing the risk of side effects associated with non-selective inhibitors. Another area of research involves the use of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine as a tool for studying the role of carbonic anhydrase in various diseases, such as cancer and osteoporosis. Additionally, the potential applications of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine in drug development and as a diagnostic tool for various diseases warrant further investigation.
Synthesemethoden
The synthesis of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has been achieved using various methods, including the reaction of 2,4-dimethoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base, such as triethylamine. Another method involves the reaction of pyrrolidine with 2,4-dimethoxybenzenesulfonyl azide in the presence of a copper catalyst. These methods have been optimized to produce high yields of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine with high purity.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential applications in scientific research. One of the primary applications of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine is in the field of biochemistry, where it has been used as a tool to study the role of sulfonamides in enzyme inhibition. 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body.
Eigenschaften
Produktname |
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine |
|---|---|
Molekularformel |
C12H17NO4S |
Molekulargewicht |
271.33 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO4S/c1-16-10-5-6-12(11(9-10)17-2)18(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
PDSROXLWOVNDND-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)

![4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B225413.png)
![4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B225415.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225419.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225420.png)

